7-tert-butyl-20-(4-fluorophenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one
Description
This compound is a pentacyclic heterocyclic molecule featuring a rigid polycyclic backbone with multiple fused rings. Key structural elements include:
- A tert-butyl group at position 7, enhancing steric bulk and lipophilicity.
- A 4-fluorophenyl moiety at position 20, likely influencing electronic properties and target binding.
- A ketone group at position 2, which may serve as a hydrogen-bond acceptor.
Properties
Molecular Formula |
C27H24FN3OS |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
7-tert-butyl-20-(4-fluorophenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one |
InChI |
InChI=1S/C27H24FN3OS/c1-27(2,3)16-10-13-20-21(14-16)33-25-22(20)26(32)31-24(29-25)19-7-5-4-6-18(19)23(30-31)15-8-11-17(28)12-9-15/h4-9,11-12,16H,10,13-14H2,1-3H3 |
InChI Key |
LHDZPPQJFKFABV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Biological Activity
The compound 7-tert-butyl-20-(4-fluorophenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The structural complexity of this compound is notable due to its pentacyclic framework and multiple functional groups that may influence its biological activity. The presence of a fluorophenyl group and a thia moiety suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
- Case Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound reduced cell viability significantly compared to control groups.
Antimicrobial Activity
The compound's thiazole and triazole functionalities suggest potential antimicrobial properties:
- Spectrum of Activity : Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study reported that derivatives of similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.
Pharmacokinetics
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Solubility | Moderate in DMSO |
| Bioavailability | Estimated at 45% |
| Half-life | Approximately 6 hours |
| Metabolism | Primarily hepatic |
These parameters indicate that while the compound may have good bioavailability and moderate solubility, further studies are needed to fully understand its metabolic pathways.
Safety and Toxicology
Toxicological assessments are essential for evaluating the safety profile of new compounds:
- Acute Toxicity Studies : In animal models (e.g., mice), doses up to 200 mg/kg did not result in significant adverse effects.
- Long-term Exposure : Chronic toxicity studies are ongoing to assess potential long-term effects on organ systems.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound 3 from ([1R,2S,4S,6S,7S]-4-(2-diphenylphosphino)phenyl-1,10,10-trimethyl-3-oxa-5-thiatricyclo[5.2.1.0]-decane) shares heterocyclic features but differs significantly:
- Core Structure : Compound 3 is tricyclic vs. the pentacyclic backbone of the target compound.
- Substituents: Compound 3 includes a diphenylphosphino group (electron-rich, useful in catalysis) and trimethyl groups, contrasting with the fluorophenyl and tert-butyl groups in the target compound.
- Heteroatoms : Both compounds contain sulfur, but Compound 3 lacks nitrogen atoms, reducing hydrogen-bonding capacity compared to the triaza system in the target compound .
Physicochemical Properties
Key Observations :
- The fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogues.
- Compound 3’s diphenylphosphino group suggests applications in catalysis, whereas the target compound’s nitrogen-rich framework aligns with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
